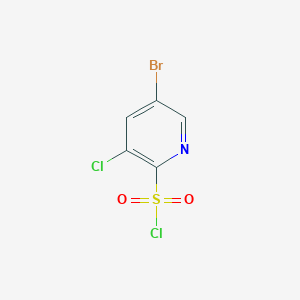

5-Bromo-3-chloropyridine-2-sulfonyl chloride

Descripción general

Descripción

5-Bromo-3-chloropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrCl2NO2S and a molecular weight of 290.95 g/mol . It is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and the dyestuff field . This compound is known for its reactivity and versatility in various chemical reactions.

Métodos De Preparación

The synthesis of 5-Bromo-3-chloropyridine-2-sulfonyl chloride typically involves the chlorination and bromination of pyridine derivatives. One common method includes the reaction of 5-bromo-2-chloropyridine with sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and requires careful control of temperature and reaction time to achieve high yields and purity .

Análisis De Reacciones Químicas

5-Bromo-3-chloropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in such reactions depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

5-Bromo-3-chloropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: This compound is an intermediate in the synthesis of drugs and other bioactive molecules.

Agrochemicals: It is used in the production of pesticides and herbicides.

Dyestuff: It is involved in the synthesis of dyes and pigments used in various industries.

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-chloropyridine-2-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and other derivatives . This reactivity is exploited in various chemical reactions to synthesize complex molecules.

Comparación Con Compuestos Similares

5-Bromo-3-chloropyridine-2-sulfonyl chloride can be compared with other similar compounds, such as:

- 5-Bromo-2-chloropyridine-3-sulfonyl chloride

- 6-Chloro-pyridine-3-sulfonyl chloride

- 2-Chloro-pyridine-3-sulfonyl chloride

These compounds share similar structural features and reactivity but differ in the position of substituents on the pyridine ring, which can influence their chemical behavior and applications.

Actividad Biológica

5-Bromo-3-chloropyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound has the molecular formula C5H3BrClNO2S. It is characterized by a pyridine ring substituted with bromine and chlorine atoms, along with a sulfonyl chloride group. The presence of these functional groups contributes to its reactivity and biological properties.

Antitumor Activity

Research has indicated that derivatives of pyridine-3-sulfonamide, including those related to this compound, exhibit potent antitumor activity. For example, compounds derived from this structure have shown inhibition of the PI3Kα kinase with IC50 values ranging from 1 nM to over 10 nM, indicating strong potential as anticancer agents .

Table 1: Antitumor Activity of Pyridine Derivatives

| Compound | IC50 (μM) | Target |

|---|---|---|

| 5-Bromo-3-chloro-pyridine-2-sulfonyl chloride | 1.08 | PI3Kα |

| Other derivatives | Varies | PI3Kα |

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cancer cell proliferation. Molecular docking studies have elucidated binding interactions between the compound and the active sites of target proteins, suggesting that the sulfonamide moiety plays a crucial role in these interactions .

Study on Stereochemistry and Bioactivity

A notable study investigated the stereochemistry of pyridine-3-sulfonamide derivatives, including this compound. The study found that different stereoisomers exhibited varying degrees of biological activity against cancer cell lines. The R-isomer showed higher inhibitory activity compared to its S counterpart, highlighting the importance of stereochemistry in drug design .

Inhibition Studies

In another study focused on viral infections, compounds similar to this compound demonstrated antiviral properties against SARS-CoV-2 by inhibiting viral entry into host cells. The mechanism involved interference with the spike glycoprotein's interaction with ACE2 receptors on human cells .

Table 2: Inhibition Studies Against SARS-CoV-2

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Similar derivative | 4.11 | Inhibition of membrane fusion |

Propiedades

IUPAC Name |

5-bromo-3-chloropyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEJVVZUFCVVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.